4,4-dimethyl-5-oxopentanoic acid
Description
Contextualization within the Landscape of Oxoacid Chemistry
4,4-dimethyl-5-oxopentanoic acid is an organic compound that belongs to the broad class of oxoacids, also known as keto acids. quora.comwikipedia.org An oxoacid is characterized by the presence of a carboxylic acid group (-COOH) and a ketone group (>C=O) within its molecular structure. wikipedia.org These compounds are defined as acids that contain oxygen, at least one other element, and have at least one hydrogen atom bonded to an oxygen atom that can dissociate. saylor.org
The specific structure of this compound, with its five-carbon chain, places it in the category of pentanoic acids. The nomenclature "5-oxo" indicates the ketone group is located at the fifth carbon, while "4,4-dimethyl" signifies two methyl groups attached to the fourth carbon. Based on the relative positions of the ketone and carboxylic acid groups, keto acids are further classified. In this compound, the ketone group is at the gamma (γ) position relative to the carboxyl group, making it a gamma-keto acid. wikipedia.org This is distinct from alpha-keto acids, where the keto group is adjacent to the carboxylic acid, and beta-keto acids, where it is at the second carbon from the carboxyl group. wikipedia.org
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | nih.gov |
| Molecular Weight | 144.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 144.078644241 Da | nih.gov |
Fundamental Research Challenges and Opportunities Pertaining to this compound
The study of this compound presents both distinct challenges and significant opportunities for chemical research.
Research Challenges:
Selective Synthesis: The synthesis of structurally precise keto acids can be complex. Conventional methods may involve multi-step reactions, oxidation, or Friedel-Crafts acylation, which can sometimes require harsh conditions or precious metal catalysts. mdpi.com Achieving high yields and preventing side reactions, given the two reactive functional groups, is a primary challenge for synthetic chemists.
Research Opportunities:
Synthetic Building Block: Its bifunctional nature makes this compound a valuable intermediate or building block for constructing more complex molecules. chemimpex.comchemimpex.com It can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. mdpi.comchemimpex.com For example, a recent study demonstrated the use of a diacyl peroxide derived from 4-oxopentanoic acid to successfully synthesize a carbonyl-containing imidazole (B134444) N-oxide derivative. acs.orgacs.org
Biochemical Probes: Keto acids are central to metabolism, playing key roles in pathways like the Krebs cycle and glycolysis. wikipedia.org Substituted keto acids like this compound can serve as molecular probes to study enzyme mechanisms, metabolic regulation, and the biochemical basis of metabolic disorders. mdpi.comontosight.ai
Polymer and Materials Science: The carboxylic acid and ketone moieties provide reactive handles for polymerization reactions. This creates opportunities for incorporating this molecule into specialty polymers, potentially creating materials with unique properties for various applications. chemimpex.com
Historical Development of Research on Related Pentanoic Acid Derivatives
Research into pentanoic acid and its derivatives has evolved considerably over time, from the study of natural products to the rational design of complex synthetic molecules.
The simplest related compound, pentanoic acid (also known as valeric acid), was first identified as a component of the perennial plant valerian (Valeriana officinalis), from which its name is derived. atamanchemicals.comwikipedia.org Early research focused on this and related naturally occurring compounds, investigating their properties and traditional medicinal uses. atamanchemicals.comwikipedia.org A significant area of early commercial application was the synthesis of its esters, such as ethyl valerate (B167501) and pentyl valerate, which are used as food additives and in perfumes due to their pleasant, fruity odors. atamanchemicals.comwikipedia.org
As synthetic organic chemistry advanced, the focus expanded to the creation of more complex pentanoic acid derivatives. Researchers began to modify the basic pentanoic acid backbone to explore new functionalities and applications. ontosight.ai This led to the synthesis of derivatives with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of these more advanced compounds often involves multi-step reaction sequences, such as condensation and amide formation, to incorporate various functional groups. ontosight.ai
The development of stereoselective synthesis methods marked another important milestone. For example, procedures have been developed for the synthesis of specific stereoisomers of substituted pentanoic acids, such as (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, highlighting the increasing sophistication in controlling the three-dimensional structure of these molecules for research in medicinal chemistry and biology. orgsyn.org This historical progression from simple, natural derivatives to complex, synthetically designed molecules illustrates a broader trend in chemical science toward creating functional molecules with precisely tailored properties. ontosight.ai
Interdisciplinary Significance in Contemporary Chemical Science
The unique structural characteristics of this compound and related keto acids give them significance across multiple scientific disciplines.
Medicinal Chemistry and Pharmaceutical Development: Keto acids are crucial in the development of new drugs. mdpi.com They serve as versatile intermediates for synthesizing a wide range of pharmaceuticals. chemimpex.com Alpha-keto acids, in particular, are involved in cell signaling and are precursors to amino acids. wikipedia.org The study of keto acid derivatives helps in designing small-molecule drugs and understanding their structure-activity relationships, which is fundamental to modern drug discovery. ontosight.ai
Biochemical and Metabolic Research: Keto acids are at the heart of cellular metabolism. wikipedia.org Compounds like oxaloacetate and α-ketoglutarate are key intermediates in the tricarboxylic acid (TCA) cycle. mdpi.com Synthetic keto acids can be used as tools to investigate these fundamental biological pathways, helping to unravel the mechanisms of metabolic diseases and the effects of diets like the ketogenic diet. mdpi.comnih.gov
Agrochemicals: The chemical versatility of keto acids makes them valuable starting materials in the synthesis of modern agrochemicals, contributing to the development of new pesticides and herbicides. mdpi.comchemimpex.com
Materials Science: As bifunctional molecules, keto acids can be used as monomers or cross-linking agents in the production of specialty polymers and other advanced materials. chemimpex.comontosight.ai Their ability to form different types of chemical bonds allows for the creation of materials with tailored physical and chemical properties.
Food and Fragrance Industries: While complex keto acids are primarily of interest in technical applications, the broader family of pentanoic acid derivatives has a long history of use in the food and cosmetics industries. atamanchemicals.com Volatile esters of pentanoic acid are valued for their fruity flavors and pleasant scents. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
503-53-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4-dimethyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-7(2,5-8)4-3-6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
LIGPUSYDSVJBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 4,4 Dimethyl 5 Oxopentanoic Acid
Conventional Synthetic Approaches to 4,4-Dimethyl-5-oxopentanoic Acid and its Structural Analogs
The creation of the this compound framework and similar structures often relies on established organic reactions. These methods include building the carbon skeleton through alkylation and subsequently introducing the required functional groups via oxidation, utilizing cyclic precursors like glutaric anhydrides, and forming key carbon-carbon bonds through Friedel-Crafts acylation.
Multi-Step Synthesis Routes Involving Alkylation and Oxidation Reactions
Multi-step synthesis provides a versatile approach to this compound, where the carbon backbone is first constructed and then chemically modified. One plausible pathway involves the creation of an intermediate alcohol, such as 5-hydroxy-4,4-dimethylpentanoic acid, which is then oxidized to yield the final aldehyde product. nih.gov While specific literature detailing this exact multi-step synthesis is sparse, the individual steps are well-established in organic chemistry.
The synthesis could begin with a suitable starting material that undergoes alkylation to introduce the gem-dimethyl group at the C4 position. Following the construction of the carbon skeleton, a terminal hydroxyl group can be introduced or deprotected. The final and critical step is the selective oxidation of the primary alcohol to an aldehyde.
Table 1: Key Reactions in a Potential Multi-Step Synthesis
| Step | Reaction Type | Reactants | Reagents | Product |
| 1 | Alkylation | A suitable pentanoic acid derivative | Methylating agents | 4,4-dimethylpentanoic acid derivative |
| 2 | Functional Group Interconversion | Alkylated intermediate | Reducing agents | 5-Hydroxy-4,4-dimethylpentanoic acid |
| 3 | Oxidation | 5-Hydroxy-4,4-dimethylpentanoic acid | Mild oxidizing agents (e.g., PCC, Swern oxidation) | This compound |
The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Mild reagents are preferred to ensure the formation of the desired aldehyde.
In a related context, derivatives of oxopentanoic acids have been utilized in manganese-catalyzed C-C coupling reactions. For instance, a diacyl peroxide derived from 4-oxopentanoic acid was used to alkylate imidazole (B134444) N-oxides, demonstrating the utility of the oxopentanoic acid structure in generating alkyl radicals for further synthetic transformations. chemicalbook.comacs.orgacs.org This highlights the reactivity of the broader class of oxopentanoic acids in advanced organic synthesis. chemicalbook.comacs.orgacs.org
Utilization of Glutaric Anhydride (B1165640) and Related Precursors in Oxopentanoic Acid Synthesis
Glutaric anhydride and its derivatives are pivotal precursors for synthesizing various pentanoic acid structures. For the target molecule, 3,3-dimethylglutaric anhydride is the key starting material. chemicalbook.com The synthesis of this anhydride often begins with the preparation of 3,3-dimethylglutaric acid.
Several methods exist for the synthesis of 3,3-dimethylglutaric acid, including:
Oxidation of Dimedone: Dimedone (5,5-dimethylcyclohexane-1,3-dione) can be oxidized using reagents like sodium hypochlorite (B82951) or through ozonolysis followed by hydrolysis to yield 3,3-dimethylglutaric acid. google.comgoogle.com
Oxidation of Isophorone: Isophorone can be treated with hydrogen peroxide in the presence of a strong acid to produce 3,3-dimethylglutaric acid. google.comprepchem.comgoogle.com
Once 3,3-dimethylglutaric acid is obtained, it can be converted to 3,3-dimethylglutaric anhydride through dehydration, commonly by heating with acetic anhydride or through electrochemical methods.
The resulting 3,3-dimethylglutaric anhydride is a versatile intermediate. chemicalbook.com It can react with nucleophiles to open the anhydride ring. For example, reaction with potassium t-butoxide leads to the formation of 3,3-dimethylglutaric acid mono t-butyl ester, a functionalized building block for further synthesis. prepchem.com This reactivity is fundamental to creating a variety of substituted pentanoic acid derivatives.
Friedel-Crafts Acylation Strategies in the Construction of Oxopentanoic Acid Skeletons
Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing aromatic ketones. organic-chemistry.orgtamu.edumasterorganicchemistry.com In the context of oxopentanoic acid synthesis, 3,3-dimethylglutaric anhydride can serve as the acylating agent in an intermolecular Friedel-Crafts reaction. youtube.com
When an aromatic compound (arene) is treated with 3,3-dimethylglutaric anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), an electrophilic aromatic substitution occurs. tamu.edumasterorganicchemistry.com The electrophile is an acylium ion generated from the anhydride. The aromatic ring attacks this electrophile, leading to the formation of a 5-aryl-4,4-dimethyl-5-oxopentanoic acid. This reaction deactivates the aromatic ring, preventing further acylation. organic-chemistry.org
Table 2: General Friedel-Crafts Acylation of an Arene
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Arene (e.g., Benzene) | 3,3-Dimethylglutaric anhydride | Lewis Acid (e.g., AlCl₃) | 5-Aryl-4,4-dimethyl-5-oxopentanoic acid |
This strategy provides a direct route to aryl ketone derivatives of the target acid, which are valuable intermediates in medicinal chemistry and materials science. The reaction can also be performed intramolecularly if the substrate contains both the anhydride and an aromatic moiety, leading to cyclic ketone structures. youtube.com
Reductive Amination and Subsequent Oxidation Processes for Specific Oxopentanoic Acid Derivatives
Reductive amination is a well-established method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. google.comweebly.com While not a direct route to this compound itself, this strategy could theoretically be applied to a precursor to synthesize amino derivatives.
A hypothetical pathway could involve the reductive amination of a keto-acid precursor. For instance, if a suitable diketo-acid were available, selective reductive amination could introduce an amino group. Subsequent chemical modifications, including oxidation, would be necessary to arrive at the final oxopentanoic acid structure. This approach is more commonly seen in the biosynthesis of amino acids, where α-keto acids are converted to amino acids. google.com In synthetic chemistry, this method has been adapted for various applications, such as the synthesis of zwitterionic polysaccharide derivatives by reacting an oxidized cellulose (B213188) with ω-aminoalkanoic acids. weebly.com
Advanced Synthetic Strategies for Complex this compound Derivatives
Beyond the core structure, the synthesis of more complex derivatives of this compound often requires advanced coupling techniques. These methods allow for the attachment of various functional groups, leading to molecules with tailored properties.
Amide Coupling and Condensation Reactions for Functionalized Oxopentanoic Acids
The carboxylic acid group of this compound provides a reactive handle for further functionalization, most notably through amide bond formation. prepchem.com Amide coupling reactions are among the most frequently used transformations in medicinal chemistry.
To form an amide, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by an amine. A variety of coupling reagents can be employed for this purpose. An efficient protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). prepchem.com This method is effective for coupling a wide range of amines, including electron-deficient ones, with functionalized carboxylic acids. prepchem.com
Table 3: Common Reagents for Amide Coupling
| Coupling Reagent | Additive | Typical Solvent |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Acetonitrile (B52724), Dichloromethane |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | Dichloromethane |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF |
This strategy allows for the synthesis of a diverse library of amide derivatives of this compound, enabling the exploration of their biological activities and material properties. For example, a related compound, 4,4-dimethyl-3-oxo-pentanoic acid (4-chloro-3-nitro-phenyl)-amide, has been synthesized, demonstrating the viability of forming amide linkages with substituted pentanoic acid structures. sigmaaldrich.com
Stereoselective and Asymmetric Synthesis of Chiral Oxopentanoic Acid Derivatives
The synthesis of specific stereoisomers of oxopentanoic acid derivatives is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers. Asymmetric synthesis, the targeted preparation of a single enantiomer, is achieved through several principal strategies. ethz.ch
One common approach is the use of a chiral pool , where enantioenriched starting materials, such as sugars or amino acids, provide at least one of the required stereocenters. ethz.ch Another technique is resolution , which involves the separation of a racemic mixture. ethz.ch This can be accomplished through chemical, chromatographic, or enzymatic methods at various stages of the synthesis. ethz.ch
Chiral auxiliaries represent a third strategy, where an enantiomerically pure group is temporarily attached to the substrate to direct the formation of new stereocenters with a specific relative configuration. ethz.ch This auxiliary is later removed for potential recycling. ethz.ch Finally, enantioselective synthesis employs chiral reagents or catalysts to introduce new stereocenters. ethz.ch When the chiral reagent is used in substoichiometric amounts, it is referred to as catalytic enantioselective synthesis. ethz.ch
Aldolase-mediated reactions are a notable example of stereoselective synthesis, creating a carbon-carbon bond between a 2-oxoacid and a carbonyl compound to produce an aldol (B89426) adduct with up to two stereocenters. nih.gov The stereoselectivity can be significant, with some reactions yielding an enantiomeric excess (ee) of over 80%. nih.gov For instance, certain enzyme variants have demonstrated high conversion rates (over 90%) in these types of reactions. nih.gov
Convergent and Divergent Synthesis Paradigms in Building Complex Molecular Architectures
The construction of complex molecules often employs either convergent or divergent synthetic strategies to enhance efficiency. wikipedia.orgwikipedia.org
Divergent synthesis , in contrast, starts from a central core molecule and successively adds generations of building blocks. wikipedia.org This method is efficient for creating a library of related compounds from a common intermediate, where the synthetic routes diverge to produce a variety of structures. wikipedia.orgresearchgate.net This is particularly useful in drug discovery for screening large numbers of compounds for desired biological activities. wikipedia.org Diversity-oriented synthesis (DOS) is a key example, aiming to generate molecular libraries with significant skeletal diversity. wikipedia.org
Precursor Chemistry and Intermediate Transformations in Oxopentanoic Acid Production
The synthesis of this compound relies on carefully selected precursors and the controlled transformation of key intermediates.
Identification and Characterization of Key Synthetic Intermediates
The synthesis of oxo- and hydroxypentanoic acid derivatives often proceeds through identifiable intermediates. For example, in certain aldol reactions, β-hydroxyaldehydes or ketones are formed as initial products. libretexts.org These intermediates can then undergo further transformations such as reduction to 1,3-diols or oxidation of a secondary hydroxyl group. libretexts.org
In syntheses involving diacyl peroxides, radical species are key intermediates. acs.org Their formation can be confirmed through techniques like electron paramagnetic resonance (EPR), gas chromatography-mass spectrometry (GC-MS), and radical trapping experiments. acs.orgacs.org For instance, the reaction of a diacyl peroxide with Mn(II) is proposed to generate Mn(III)/Mn(IV) catalytic species and an alkyl radical, which then participates in the main reaction. acs.org
The characterization of these intermediates is crucial for understanding the reaction mechanism and optimizing the synthesis. Spectroscopic methods and chromatographic techniques are essential tools for their identification. nih.gov
Strategic Manipulation of Protecting Groups in Oxoacid Synthesis
Protecting groups are essential tools in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. pressbooks.puborganic-chemistry.org
Key criteria for a good protecting group include:
Easy and selective installation. pressbooks.pub
Stability under the reaction conditions of subsequent steps. pressbooks.puborganic-chemistry.org
Easy and high-yielding removal without affecting other functional groups. pressbooks.puborganic-chemistry.org
For molecules with multiple similar functional groups, an orthogonal protecting group strategy is often employed. organic-chemistry.orgnumberanalytics.com This involves using different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group while others remain intact. organic-chemistry.orgnumberanalytics.com For example, a Boc-protected amino group is removed under acidic conditions, while an Fmoc-protected group is removed under basic conditions. organic-chemistry.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is a critical step in maximizing the yield and purity of the desired product. This often involves systematically varying parameters such as temperature, solvent, and reactant stoichiometry. acs.orgacs.org
For example, in a manganese-catalyzed reaction involving diacyl peroxides, screening of different metal salts revealed that Mn(OAc)₂·4H₂O provided the highest yield. acs.orgacs.org The choice of solvent was also found to be crucial, with trifluoroethanol (TFE) being more effective than other polar solvents like acetonitrile or THF. acs.orgacs.org The reaction temperature was optimized to 80 °C, and the amount of catalyst was also fine-tuned to achieve the best results. acs.orgacs.org
Simplex optimization is a more advanced method that can be used to optimize multiple interacting variables simultaneously, such as pH, methylating agent concentration, and phase-transfer agent concentration in an extractive alkylation procedure. nih.gov This can lead to significant improvements in yield that might not be achievable by optimizing one variable at a time. nih.gov
Chemical Reactivity and Transformation Mechanisms of 4,4 Dimethyl 5 Oxopentanoic Acid
Fundamental Reaction Pathways of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site of reactivity in 4,4-dimethyl-5-oxopentanoic acid, participating in a variety of classical organic reactions.
The carboxylic acid can be converted into esters and amides, which are important derivatives in organic synthesis.
Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification to form the corresponding ester. This reaction is typically reversible and driven to completion by removing water. For example, reaction with methanol (B129727) would yield methyl 4,4-dimethyl-5-oxopentanoate. nih.govorganic-chemistry.org The related compound, 5-methoxy-4,4-dimethyl-5-oxopentanoic acid, is the methyl ester of 2,2-dimethylpentanedioic acid, illustrating the formation of esters from similar structures. nih.gov
Amidation: Similarly, the carboxylic acid can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation often requires heating or the use of coupling agents to activate the carboxylic acid. The formation of compounds like (4S)-4-amino-5-(dimethylamino)-5-oxopentanoic acid from related precursors highlights the feasibility of amidation reactions on pentanoic acid backbones. simsonpharma.com A specific amide derivative of a similar keto-acid, 4,4-dimethyl-3-oxo-pentanoic acid (4-chloro-3-nitro-phenyl)-amide, has also been documented. sigmaaldrich.com
| Reaction | Reagents | Product |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Alkyl 4,4-dimethyl-5-oxopentanoate |
| Amidation | Amine (e.g., R-NH2), Coupling Agent | N-alkyl-4,4-dimethyl-5-oxopentanamide |
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. While simple aliphatic carboxylic acids are generally stable, decarboxylation can be induced under specific conditions.
Thermal Decarboxylation: Heating this compound, especially at high temperatures, could potentially lead to the loss of CO2. However, this often requires harsh conditions for simple carboxylic acids. For related compounds like 2,5-furandicarboxylic acid (FDCA), decarboxylation is a known side reaction at elevated temperatures. google.com
Oxidative Decarboxylation: A more common pathway involves oxidative decarboxylation, where the carboxyl group is replaced by another functional group. For instance, various methods exist for the oxidative decarboxylation of arylacetic acids to yield aldehydes and ketones. ias.ac.in In the context of this compound, radical decarboxylation can be achieved. For example, the formation of a diacyl peroxide from the carboxylic acid, followed by reaction with a manganese catalyst, can generate a C-centered radical after the release of CO2. acs.orgacs.org This radical can then participate in C-C bond-forming reactions. acs.orgacs.org
As a carboxylic acid, this compound is an acidic compound. Its reactivity is highly dependent on the pH of the medium.
In the presence of a base (e.g., sodium hydroxide), the carboxylic acid will be deprotonated to form a carboxylate salt (e.g., sodium 4,4-dimethyl-5-oxopentanoate). This salt is significantly more water-soluble than the parent acid. The formation of the carboxylate anion changes its reactivity profile; for instance, it can act as a nucleophile in certain reactions, but it will not undergo acid-catalyzed esterification.
The equilibrium between the protonated acid and the deprotonated carboxylate is governed by its pKa value. At a pH below its pKa, the acidic form predominates, while at a pH above its pKa, the carboxylate salt form is dominant.
Reactivity of the Oxo (Ketone) Group in this compound
The aldehyde functional group (-CHO), designated as an "oxo" substituent, is an electrophilic center and a key site for nucleophilic attack and reactions at the adjacent alpha-carbon. reddit.com
The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by a wide range of nucleophiles. academie-sciences.fr This is a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds. academie-sciences.fr
Addition of Organometallic Reagents: Reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) will readily add to the carbonyl carbon. youtube.com Subsequent workup with a weak acid will protonate the resulting alkoxide to yield a secondary alcohol.
Reduction: The aldehyde can be selectively reduced to a primary alcohol using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.comnih.gov These reagents provide a source of hydride ions (H-) that attack the carbonyl carbon.
| Nucleophile Type | Example Reagent | Product after Workup |
| Organometallic | Grignard Reagent (CH3MgBr) | 4,4-dimethyl-5-hydroxyhexanoic acid |
| Hydride | Sodium Borohydride (NaBH4) | 4,4-dimethyl-5-hydroxypentanoic acid |
| Amine | Primary Amine (R-NH2) | Imine |
Imine and Enamine Formation: Reaction with primary amines under mildly acidic conditions can lead to the formation of an imine via a hemiaminal intermediate. youtube.com Secondary amines would react to form an enamine, although in this specific structure, enamine formation would involve the alpha-carbon of the aldehyde, which is sterically hindered.
The carbon atom adjacent to the carbonyl group (C-3 in this molecule) possesses protons that are acidic due to the electron-withdrawing effect of the carbonyl and the ability to form a resonance-stabilized conjugate base, the enolate.
Enolate Formation: In the presence of a suitable base, a proton can be removed from the C-3 position to form an enolate ion. This enolate can exist in two resonance forms, with the negative charge on either the carbon or the oxygen atom.
Reactions via the Enolate: The enolate is a powerful nucleophile and can participate in various synthetic transformations. For example, it can be alkylated by reacting with an alkyl halide. It can also undergo aldol-type reactions, where it attacks another carbonyl group. A key reaction involving enolates is the Michael addition, where the enolate adds to an α,β-unsaturated carbonyl compound in a 1,4-fashion. youtube.com While this is an intermolecular example, the principle of enolate reactivity is the same. The enolate of this compound could theoretically react with various electrophiles.
Oxidation and Reduction Chemistry of the Ketone Functionality
The ketone group in this compound is a key site for various chemical transformations, including oxidation and reduction reactions. These reactions modify the carbonyl group, leading to the formation of different classes of compounds.
Oxidation:
While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under forcing conditions, often leading to the cleavage of carbon-carbon bonds. A common and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orglibretexts.org In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield an anhydride (B1165640). wikipedia.orgpw.live
The mechanism of the Baeyer-Villiger oxidation involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org Subsequently, a migratory aptitude-dependent rearrangement occurs, where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, leading to the formation of the ester and a carboxylic acid byproduct. pw.livelibretexts.org For acyclic ketones, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com In this compound, the migration of the tertiary alkyl group would be favored, leading to the insertion of an oxygen atom between the carbonyl carbon and the quaternary carbon.
Reduction:
The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 4,4-dimethyl-5-hydroxypentanoic acid. This transformation can be achieved using a variety of reducing agents. youtube.com
Common reducing agents for this purpose include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org Sodium borohydride is a milder reagent and is typically used in alcoholic or aqueous solutions. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.org It is important to note that LiAlH₄ will also reduce the carboxylic acid group, whereas NaBH₄ is generally selective for the ketone in the presence of a carboxylic acid.
Catalytic hydrogenation is another effective method for the reduction of the ketone. wikipedia.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.org The reaction is usually carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, certain catalysts can be used for the enantioselective reduction of prochiral ketones, which would be relevant if the substrate were appropriately substituted to be prochiral. wikipedia.orgnih.gov
The table below summarizes the expected products from the oxidation and reduction of the ketone functionality in this compound.
| Reaction Type | Reagent(s) | Expected Product |
| Oxidation | m-CPBA (Baeyer-Villiger) | Acetic 3,3-dimethyl-4-oxobutanoic anhydride |
| Reduction | NaBH₄ | 4,4-Dimethyl-5-hydroxypentanoic acid |
| Reduction | LiAlH₄ | 4,4-Dimethylpentane-1,5-diol |
| Reduction | H₂/Pd | 4,4-Dimethyl-5-hydroxypentanoic acid |
Intramolecular Cyclization and Pseudocyclic Forms of Oxopentanoic Acids
γ-Keto acids like this compound can exist in equilibrium with their cyclic hemiacetal forms, known as lactols. psu.edu This intramolecular cyclization is a reversible process that leads to the formation of a five-membered ring, which is thermodynamically favorable. psu.edu
Lactol and Pseudoacid Formation Equilibria
The equilibrium between the open-chain keto-acid form and the cyclic lactol form is a key characteristic of many oxopentanoic acids. The cyclic form is often referred to as a pseudoacid. psu.edu The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the substitution pattern of the molecule. psu.edu
For this compound, the presence of the gem-dimethyl group at the C4 position is expected to significantly influence the equilibrium. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, suggests that the presence of bulky substituents on a carbon chain can accelerate intramolecular cyclization reactions. wikipedia.orgchem-station.com The steric hindrance caused by the methyl groups is believed to decrease the bond angle between the reacting groups in the open-chain form, thus bringing the carboxylic acid and ketone functionalities into closer proximity and favoring the formation of the cyclic lactol. wikipedia.orgchem-station.com
The equilibrium can be represented as follows:
Structural Characteristics of Cyclic Forms and Their Influence on Reactivity
The cyclic lactol form of this compound possesses distinct structural features that influence its reactivity. The formation of the five-membered ring introduces a new stereocenter at the C5 position (the anomeric carbon). This can lead to the existence of diastereomeric lactols if another stereocenter is present in the molecule.
The reactivity of the lactol form differs from that of the open-chain keto-acid. The hydroxyl group of the lactol can undergo reactions typical of alcohols, such as etherification or esterification. The cyclic structure also influences the reactivity of the adjacent functional groups. For instance, the lactol may be more or less susceptible to oxidation or reduction compared to the open-chain ketone.
The structural characteristics of the cyclic form can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. colostate.eduhmdb.ca ¹H and ¹³C NMR can provide valuable information about the equilibrium between the open-chain and cyclic forms by observing the chemical shifts and coupling constants of the protons and carbons in both species. colostate.edu In principle, X-ray crystallography could provide definitive structural information of the lactol if it can be isolated in a crystalline form. mdpi.com
Mechanistic Studies of Select Chemical Transformations Involving this compound
Understanding the mechanisms of chemical transformations is crucial for predicting reaction outcomes and designing new synthetic routes. For this compound, mechanistic studies would focus on elucidating the pathways of its various reactions, including the formation of transition states and the identification of reaction intermediates.
Elucidation of Transition States and Reaction Intermediates
The elucidation of transition states and reaction intermediates for reactions involving this compound can be approached through a combination of experimental and computational methods.
For instance, in the Baeyer-Villiger oxidation, the Criegee intermediate is a key reaction intermediate. wikipedia.org Its formation and subsequent rearrangement through a specific transition state determine the regioselectivity of the reaction. Computational methods, such as Density Functional Theory (DFT), can be employed to model the structures and energies of the transition states and intermediates involved in this process. organicchemistrytutor.com
In the context of intramolecular cyclization, the transition state for the formation of the lactol would involve the approach of the carboxylic acid's hydroxyl group to the carbonyl carbon of the ketone. The gem-dimethyl group at the C4 position would influence the geometry and energy of this transition state, likely lowering its energy and thus accelerating the rate of cyclization, as predicted by the Thorpe-Ingold effect. wikipedia.orgmagtech.com.cn
The table below outlines potential key intermediates and transition states for some reactions of this compound.
| Reaction | Key Intermediate(s) | Key Transition State(s) |
| Baeyer-Villiger Oxidation | Criegee intermediate | Transition state for migratory insertion |
| Catalytic Hydrogenation | Adsorbed ketone on catalyst surface | Hydride transfer transition state |
| Intramolecular Cyclization | - | Transition state for nucleophilic attack of the hydroxyl group on the ketone |
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic aspects of the reactivity of this compound govern the rates and equilibria of its transformations.
Kinetics: The study of reaction rates can provide valuable insights into reaction mechanisms. For the intramolecular cyclization, the rate of lactol formation can be monitored using techniques like NMR spectroscopy. researchgate.netosti.gov The rate would be expected to be influenced by factors such as temperature, solvent polarity, and the presence of acid or base catalysts. The Thorpe-Ingold effect, due to the gem-dimethyl group, is predicted to lead to a significant rate enhancement for the cyclization compared to an unsubstituted analogue. lucp.netnih.gov
Thermodynamics: The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, determine the position of equilibrium for reversible processes like lactol formation. The formation of a five-membered ring is generally entropically disfavored due to the loss of conformational freedom, but this can be offset by a favorable enthalpy change resulting from bond formation and relief of strain. mdpi.com Calorimetric studies or temperature-dependent equilibrium measurements could be used to determine these thermodynamic parameters for the cyclization of this compound. mdpi.comnih.gov
While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in the literature, the principles of physical organic chemistry allow for qualitative predictions of its reactivity based on its structure.
Derivatization Strategies for Elucidating Reactivity and Expanding Chemical Space
The bifunctional nature of this compound, containing both a carboxylic acid and an aldehyde group, presents a versatile platform for a variety of chemical transformations. Derivatization of this compound is a key strategy for probing its reactivity and for synthesizing new molecules with potentially valuable properties. These transformations can be targeted to either the carboxylic acid or the aldehyde moiety, or both, allowing for a wide expansion of its chemical space.
The targeted functionalization of this compound allows for its application in specific research contexts, such as in the synthesis of complex molecules or in the study of reaction mechanisms. The distinct reactivity of the carboxylic acid and aldehyde groups enables selective modifications.
One significant derivatization strategy involves the conversion of the carboxylic acid group into a diacyl peroxide. This transformation turns the otherwise stable carboxylic acid into a precursor for radical generation. For instance, in a manner analogous to 4-oxopentanoic acid, this compound can be converted to its corresponding diacyl peroxide. acs.orgacs.org This derivative can then be used in manganese-catalyzed C-H functionalization reactions. acs.orgacs.org The diacyl peroxide, upon reaction with a manganese(II) salt, can generate an alkyl radical through a proposed Mn(IV)/Mn(III) catalytic cycle, which can then be used to alkylate various substrates, such as imidazole (B134444) N-oxides. acs.org This specific derivatization highlights how the carboxylic acid can be activated for carbon-carbon bond formation.
The aldehyde group, on the other hand, is susceptible to a different set of transformations. Standard aldehyde derivatizations, such as reductive amination, Wittig reactions, and the formation of imines or oximes, can be employed to introduce new functional groups and build molecular complexity. For example, reductive amination would allow for the introduction of a primary, secondary, or tertiary amine, a common functional group in pharmaceuticals and agrochemicals.
The following table outlines potential targeted functionalization strategies for this compound and their research objectives:
| Functional Group | Derivatization Reaction | Resulting Functional Group | Research Objective |
| Carboxylic Acid | Diacyl Peroxide Formation | Diacyl Peroxide | Radical precursor for C-C bond formation |
| Carboxylic Acid | Esterification | Ester | Protecting group, prodrug synthesis, polymer precursor |
| Carboxylic Acid | Amide Coupling | Amide | Synthesis of bioactive molecules, peptide analogues |
| Aldehyde | Reductive Amination | Amine | Introduction of basic nitrogen centers, pharmacophore |
| Aldehyde | Wittig Reaction | Alkene | Carbon chain extension, synthesis of natural products |
| Aldehyde | Grignard Reaction | Secondary Alcohol | Creation of a new stereocenter, building block |
| Aldehyde | Cyanohydrin Formation | Cyanohydrin | Precursor for amino acids and other functional groups |
The reactivity of this compound is significantly influenced by the electronic and steric effects of its constituent functional groups and alkyl substituents. The most notable feature in this regard is the gem-dimethyl group at the C4 position.
The Gem-Dimethyl Effect:
The presence of two methyl groups on the same carbon atom, known as the gem-dimethyl effect or Thorpe-Ingold effect, has a profound impact on the molecule's conformational preferences and reactivity. This effect can influence the rates of intramolecular reactions by altering the bond angles and bringing reactive centers into closer proximity. In the context of this compound, the gem-dimethyl group can favor cyclization reactions. For example, an intramolecular aldol-type reaction or the formation of a lactone would be kinetically favored compared to an un-substituted analogue. This is because the methyl groups can restrict the rotational freedom of the carbon backbone, increasing the probability of the reactive ends of the molecule encountering each other.
A computational study on the influence of methyl substituents on competitive ring closure to α- and β-lactones provides insight into the kinetic advantages conferred by such substitution patterns. acs.org While not a direct study of this compound, the principles of the gem-dimethyl effect are broadly applicable.
| Substituent Feature | Impact on Reactivity | Potential Favored Reactions |
| Gem-dimethyl group | Steric hindrance at the α-carbon to the aldehyde | May hinder nucleophilic attack at the aldehyde |
| Gem-dimethyl group | Thorpe-Ingold effect | Favors intramolecular cyclization reactions |
| Aldehyde group | Electron-withdrawing | Activates α-hydrogens for enolate formation |
| Carboxylic acid group | Electron-withdrawing | Can influence the acidity of nearby protons |
Electronic Effects on Aldehyde Reactivity:
Aldehydes are generally more reactive towards nucleophiles than ketones. ncert.nic.in This is due to both steric and electronic factors. Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone's carbonyl carbon. ncert.nic.in Electronically, the two alkyl groups in a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. ncert.nic.in In this compound, the aldehyde is therefore expected to be the more reactive carbonyl group towards nucleophilic attack compared to a hypothetical ketone analogue.
The presence of the carboxylic acid group, being electron-withdrawing, could have a modest electronic influence on the reactivity of the distant aldehyde group, though this effect is likely to be minor due to the number of sigma bonds separating them. The primary influence of the substituents on the reactivity of this compound is therefore a combination of the steric and conformational effects of the gem-dimethyl group and the inherent reactivity of the aldehyde and carboxylic acid functionalities.
Applications and Utility of 4,4 Dimethyl 5 Oxopentanoic Acid in Advanced Chemical Sciences
Role as a Versatile Building Block in Organic Synthesis
4,4-Dimethyl-5-oxopentanoic acid and its derivatives, such as its methyl ester, are recognized for their utility as versatile building blocks in organic synthesis. evitachem.com The presence of both a carboxylic acid (or ester) and an aldehyde functional group, along with a gem-dimethyl group, provides a unique combination of reactivity and structural features that chemists can exploit for constructing more elaborate molecular architectures.
The compound serves as a foundational component for synthesizing more complex organic molecules. evitachem.com Its bifunctional nature allows for sequential or orthogonal chemical transformations. The aldehyde can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the carboxylic acid can be converted into esters, amides, or other acid derivatives. This dual reactivity makes it a valuable precursor in multi-step synthetic sequences aimed at producing intricate target molecules with specific functionalities and stereochemistries.
In medicinal chemistry, this compound acts as an intermediate in the development of novel pharmaceutical scaffolds. evitachem.com Scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for drug discovery. Derivatives of oxopentanoic acid are known to contribute to the synthesis of biologically active molecules. evitachem.comresearchgate.net For instance, related keto-acid structures are utilized in multicomponent reactions, such as the Passerini reaction, to create functionalized bicyclic scaffolds. nih.gov Furthermore, derivatives can be used to synthesize quinoline and quinazoline-based scaffolds, which are prominent in many therapeutic agents due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. researchgate.netrug.nl
The structural properties of derivatives, such as (2S)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid, are explored for their potential therapeutic applications, including as anti-inflammatory or anticancer agents.
| Application Area | Specific Use of Oxopentanoic Acid Scaffold | Resulting Structure/Scaffold |
| Drug Discovery | Intermediate in multicomponent reactions | Bicyclic Lactones, α-Hydroxy Imides nih.gov |
| Medicinal Chemistry | Precursor for heterocyclic synthesis | Quinoline and Quinazoline Hybrids researchgate.netrug.nl |
| Pharmaceutical Research | Building block for bioactive molecules | Biologically active compounds and probes evitachem.com |
The unique reactivity profile of this compound and its esters makes them useful in the production of various specialty chemicals. evitachem.com These are chemicals produced for specific applications and performance characteristics. While detailed public-domain research on its specific use in agrochemicals is limited, its role as a versatile building block suggests potential for creating novel pesticides or herbicides. Its derivatives are utilized in the development of new materials and as precursors in the synthesis of a range of specialty chemicals.
Involvement in Natural Product Synthesis and Biomimetic Chemistry
The synthesis of complex natural products often requires strategic planning and the use of chiral building blocks to construct stereochemically dense targets. This compound derivatives have proven to be valuable intermediates in this demanding field.
Derivatives of this compound have been instrumental as strategic intermediates in the total synthesis of complex marine natural products, most notably Abyssomicin C. soton.ac.uk Abyssomicin C is a polycyclic antibiotic isolated from a marine actinomycete, and its intricate structure has made it a challenging target for synthetic chemists. bris.ac.uknih.gov
In several reported syntheses, a derivative of the parent acid, such as (2S,4R)-5-(tert-butoxy)-2,4-dimethyl-5-oxopentanoic acid, serves as a crucial starting material. soton.ac.uk This building block is elaborated over several steps to construct a sensitive keto-triene side chain. This side chain is the precursor for the key bond-forming event of the synthesis: an intramolecular Diels-Alder (IMDA) reaction. soton.ac.ukresearchgate.net This powerful reaction constructs the complex tricyclic core of Abyssomicin C in a single, highly stereoselective step, establishing multiple stereocenters simultaneously. soton.ac.uk The use of this oxopentanoic acid-derived precursor has been a cornerstone in the strategies of multiple research groups that have successfully achieved the formal or total synthesis of Abyssomicin C. soton.ac.uknih.gov
| Natural Product | Key Synthetic Strategy | Role of Oxopentanoic Acid Derivative |
| Abyssomicin C | Intramolecular Diels-Alder (IMDA) Reaction soton.ac.ukresearchgate.net | Precursor to the keto-triene side chain required for the IMDA cyclization. soton.ac.uk |
| atrop-Abyssomicin C | Biomimetic Intramolecular Diels-Alder (IMDA) Reaction soton.ac.uk | Forms the key intermediate that leads to both Abyssomicin C and its atropisomer. soton.ac.uk |
Biomimetic synthesis is a strategy that seeks to mimic nature's own biosynthetic pathways to construct complex molecules. The successful total syntheses of Abyssomicin C that utilize an intramolecular Diels-Alder reaction are considered biomimetic. soton.ac.uknih.gov It is believed that the producing organism may use a similar enzymatic cyclization to forge the molecule's core structure. nih.gov
The synthetic routes relying on oxopentanoic acid-derived scaffolds to build the required precursor for this key reaction are therefore prime examples of biomimetic chemistry in action. soton.ac.uk By employing a strategy inspired by a plausible biosynthetic transformation, chemists can often achieve a more efficient and elegant synthesis. The use of these scaffolds has been central to the development of a viable one-pot oxidation-IMDA protocol, which significantly improves the efficiency of the route to the key tricyclic intermediate of Abyssomicin C. soton.ac.uk
Based on a comprehensive search of available scientific literature, there is no specific information detailing the applications of This compound in the advanced chemical sciences as outlined in the requested article structure. Research and publications directly linking this compound to the synthesis of ionic liquid analogs, the development of novel functional materials, its use as a reagent in selective analytical methods, or as a model compound for derivatization techniques could not be located.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The requested sections on its contribution to material science and its utility in analytical chemistry are contingent on the existence of research findings that are not present in the public domain. Fulfilling the request would require speculation or the generation of information not supported by verifiable sources, which would compromise the scientific accuracy of the article.
Analytical and Spectroscopic Characterization Methodologies for 4,4 Dimethyl 5 Oxopentanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 4,4-dimethyl-5-oxopentanoic acid, enabling its isolation and quantification. The choice of technique depends on the analytical goal, whether it is the detection of volatile derivatives, assessment of purity, or analysis in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its relatively low volatility and high polarity stemming from the carboxylic acid group, this compound is not suitable for direct analysis by gas chromatography. gcms.czcolostate.edu Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. youtube.comnih.gov A common and effective approach for keto-carboxylic acids is a two-step derivatization process:
Methoximation: The keto group at the C-5 position is first protected by reacting it with methoxyamine hydrochloride. This reaction converts the carbonyl into a methoxime, which prevents the molecule from undergoing tautomerization and potential cyclization, thus avoiding the formation of multiple derivative peaks during analysis. youtube.com
Silylation: The acidic proton of the carboxyl group is then replaced with a silyl group, typically by using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com This step forms a trimethylsilyl (TMS) ester, significantly increasing the compound's volatility and making it amenable to GC analysis. colostate.eduyoutube.com
| Derivative | Technique | Predicted Key Mass Fragments (m/z) | Fragment Ion Identity |
|---|---|---|---|
| Methoxime, Trimethylsilyl (TMS) Ester | Electron Ionization (EI) GC-MS | [M-15]+ | Loss of a methyl (CH₃) radical from the TMS or gem-dimethyl group |
| [M-57]+ | Loss of a tert-butyl (C₄H₉) radical via McLafferty rearrangement | ||
| 73 | Trimethylsilyl ion [Si(CH₃)₃]⁺ | ||
| 117 | [COOSi(CH₃)₃]⁺ fragment |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the non-destructive analysis of this compound in its native form, making it ideal for purity assessment and quantification. nih.gov Reversed-phase (RP) HPLC is the most common modality for separating polar organic acids. sielc.comsielc.com
For effective separation, the mobile phase is typically acidified. By adjusting the pH of the mobile phase to be below the pKa of the carboxylic acid group (typically around 4-5), the compound remains in its more non-polar, protonated (-COOH) form. chromatographyonline.com This increases its retention on a non-polar stationary phase, such as a C18 column. Detection can be achieved using a UV detector, although the lack of a strong chromophore means detection will be at a low wavelength (around 210 nm), or more sensitively and selectively using a mass spectrometer (LC-MS). nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |
| Mobile Phase Modifier | 0.1% Formic Acid or Phosphoric Acid (to acidify) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Temperature | Ambient or controlled (e.g., 40 °C) chromatographyonline.com |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Carboxylic Acid Analysis
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (CE-MS) is an alternative technique that offers high separation efficiency and requires minimal sample volume. It is particularly well-suited for the analysis of small, charged molecules like carboxylic acids. In CE, ions are separated in a capillary based on their electrophoretic mobility in an applied electric field.
For anionic species like the carboxylate form of this compound, analysis can be challenging due to the compound's migration towards the anode, which is opposite to the direction of the typical electroosmotic flow (EOF). Methodologies have been developed to address this, including reversing the polarity of the CE system or using chemical derivatization to impart a positive charge on the analyte, allowing for sensitive detection in positive ionization mode MS. This technique provides both separation based on charge and size, and mass information for confident identification.
Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)
The isolation and purification of this compound from synthesis reaction mixtures or natural extracts rely on standard and advanced laboratory techniques.
Column Chromatography: Adsorption column chromatography using silica gel is a widely used method for purifying organic compounds. researchgate.net For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. rsc.org By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase, allowing for the isolation of the target acid.
Recrystallization: This technique is used to obtain high-purity crystalline solid material. The principle involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent would dissolve the compound well when hot but poorly when cold. Common solvent systems for carboxylic acids include mixtures of ethanol and water or diethyl ether and hexane. rsc.org
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Environments
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR, the complete structure of this compound can be confirmed.
Although experimental spectra for this compound are not published, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of similar structural motifs. illinois.eduoregonstate.educhemicalbook.com
¹H NMR: The proton spectrum is expected to show five distinct signals. The aldehyde proton will be the most downfield signal. The carboxylic acid proton will appear as a broad singlet at a very downfield position. The two methylene groups will appear as triplets, and the six protons of the gem-dimethyl group will appear as a singlet.
¹³C NMR: The carbon spectrum is expected to show seven distinct signals. The two carbonyl carbons (one from the aldehyde and one from the carboxylic acid) will be the most downfield. The quaternary carbon of the gem-dimethyl group and the two methylene carbons will appear in the aliphatic region, along with the carbon signal from the two equivalent methyl groups.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | C1 (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | Exchangeable proton, shift is concentration-dependent. |
| C5 (-CHO) | 9.5 - 9.8 | Singlet (s) | Aldehyde proton, no adjacent protons to couple with. | |
| C2 (-CH₂-) | ~2.5 | Triplet (t) | Adjacent to C3 methylene group. | |
| C3 (-CH₂-) | ~2.3 | Triplet (t) | Adjacent to C2 methylene group. | |
| C4 (-C(CH₃)₂) | ~1.1 | Singlet (s) | Six equivalent protons of the two methyl groups. | |
| ¹³C | C5 (-CHO) | ~200 - 205 | - | Aldehyde carbonyl carbon. oregonstate.edu |
| C1 (-COOH) | ~175 - 180 | - | Carboxylic acid carbonyl carbon. oregonstate.edu | |
| C4 (-C(CH₃)₂) | ~45 | - | Quaternary carbon. | |
| C2 (-CH₂-) | ~35 | - | Methylene carbon alpha to carboxyl group. | |
| C3 (-CH₂-) | ~30 | - | Methylene carbon. | |
| C4 (-C(CH₃)₂) | ~25 | - | Methyl carbons (equivalent). |
Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and LC-MS for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of this and other polar, non-volatile organic acids. In LC-MS, the compound is first separated from a complex mixture by liquid chromatography and then introduced into the mass spectrometer for ionization and detection.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. This is a significant advantage over standard-resolution MS, as it can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C7H12O3), the expected monoisotopic mass is 144.07864 Da. In electrospray ionization (ESI), a common ionization technique used in LC-MS, the molecule can be detected as various adducts in both positive and negative ion modes. The predicted mass-to-charge ratios (m/z) for several common adducts are presented in the table below.
Predicted m/z Values for Adducts of this compound
| Adduct | m/z |
|---|---|
| [M+H]+ | 145.08592 |
| [M+Na]+ | 167.06786 |
| [M-H]- | 143.07136 |
| [M+NH4]+ | 162.11246 |
| [M+K]+ | 183.04180 |
| [M+HCOO]- | 189.07684 |
| [M+CH3COO]- | 203.09249 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are a carboxylic acid and an aldehyde or ketone (oxo group). Each of these groups has characteristic vibrational frequencies that appear as distinct absorption bands in the IR spectrum.
The carboxylic acid group gives rise to two particularly prominent bands:
A very broad O-H stretching vibration, typically appearing in the range of 3300-2500 cm-1.
A strong C=O (carbonyl) stretching vibration, usually found between 1760 and 1690 cm-1.
The oxo group (aldehyde in this case, as it is at the 5-position) also has a characteristic C=O stretching vibration. For an aliphatic aldehyde, this band is expected to appear in the region of 1740-1720 cm-1. Additionally, aldehydes often show two characteristic C-H stretching vibrations around 2850 and 2750 cm-1.
The table below summarizes the expected IR absorption bands for the functional groups in this compound.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760-1690 |
| Aldehyde | C=O stretch | 1740-1720 |
| Aldehyde | C-H stretch | ~2850 and ~2750 |
| Alkyl | C-H stretch | 2960-2850 |
Raman Spectroscopy Applications
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it particularly useful for the analysis of biological samples in aqueous solutions.
For this compound, Raman spectroscopy could be used to confirm the presence of the key functional groups. The C=O stretching vibrations of both the carboxylic acid and the aldehyde would be expected to produce strong Raman bands. The C-C bond vibrations within the carbon skeleton would also be Raman active and could provide further structural information. While specific applications of Raman spectroscopy for this particular compound are not detailed in the provided search context, the technique is widely used for the characterization of organic molecules.
Advanced Derivatization Strategies for Enhanced Analytical Performance
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a particular analytical method. For this compound, derivatization can be employed to improve its chromatographic behavior, increase its ionization efficiency in mass spectrometry, and enhance its detection sensitivity.
Chemical Tagging for Improved Detection Sensitivity and Selectivity
Chemical tagging involves attaching a specific chemical group (a "tag") to the analyte of interest. This tag can be designed to have several beneficial properties. For the analysis of carboxylic acids like this compound by LC-MS, a common strategy is to attach a tag that contains a permanently charged group or a group that is easily ionizable. This can significantly enhance the signal intensity in the mass spectrometer, leading to lower detection limits.
Derivatization of the carboxylic acid group is a common approach. Reagents that react with carboxylic acids to form amides or esters are frequently used. For example, attaching a tag with a tertiary amine group can improve ionization in positive ESI mode.
Isotopic Labelling for Quantitative Metabolomics and Mechanistic Studies
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing 12C with 13C, or 1H with 2H). This technique is invaluable for quantitative analysis and for tracing the metabolic fate of a compound.
In quantitative metabolomics, a known amount of an isotopically labeled version of this compound can be added to a sample as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they will behave similarly during sample preparation and analysis. By comparing the mass spectrometry signal of the unlabeled (endogenous) compound to that of the labeled internal standard, a precise and accurate quantification can be achieved.
Isotopic labeling is also a powerful tool for mechanistic studies. By introducing an isotopically labeled precursor into a biological system, researchers can follow the incorporation of the label into various metabolites, including this compound. This allows for the elucidation of metabolic pathways and the study of enzyme reaction mechanisms.
Computational and Theoretical Chemistry Studies on 4,4 Dimethyl 5 Oxopentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.
For 4,4-dimethyl-5-oxopentanoic acid, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. From this optimized geometry, various molecular properties can be calculated, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No specific published data were found for this compound.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra can help assign vibrational modes, while calculated NMR chemical shifts can assist in the structural elucidation of the molecule.
The presence of a flexible carbon chain in this compound suggests the existence of multiple conformers (different spatial arrangements of atoms due to rotation around single bonds). Computational methods can be used to explore these different conformations and determine their relative energies, thus identifying the most stable conformers.
Computational Prediction of Acidity and Basicity
The acidity of this compound is primarily due to the carboxylic acid group (-COOH), which can donate a proton. The basicity is associated with the oxygen atoms of the carbonyl and carboxyl groups, which can accept a proton. Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent, typically water. Similarly, the proton affinity, a measure of basicity in the gas phase, can be calculated. These predictions are valuable for understanding the behavior of the molecule in different chemical environments.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules.
Conformational Landscape Analysis and Energy Minima
To understand the full range of shapes that this compound can adopt, a conformational landscape analysis would be performed. This involves systematically exploring the rotational degrees of freedom within the molecule to identify all stable conformers (energy minima) and the transition states that connect them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Simulation of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations can be used to study how this compound interacts with itself and with solvent molecules. By simulating the motion of a large number of molecules over time, MD can provide information on hydrogen bonding patterns, aggregation behavior, and the structure of the solvent around the solute. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in biological or chemical systems. The effect of the solvent on the conformational preferences and reactivity of the molecule can also be explicitly studied using these simulation techniques.
Lack of Specific Research on the Computational and Theoretical Chemistry of this compound Hinders Detailed Analysis
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the availability of specific computational and theoretical chemistry studies focused on this compound. While general information regarding the compound's basic properties is accessible, in-depth research pertaining to its reaction mechanisms, transition states, and catalytic pathways—as would be explored through computational modeling—is not present in the available body of scientific work.
This absence of dedicated research prevents a detailed discussion on the specific topics of reaction path searches, mechanistic simulations, the identification of transition states for complex transformations, and the elucidation of catalytic mechanisms involving this compound. Such analyses are foundational to understanding the nuanced chemical behavior of a compound at a molecular level.
Computational chemistry serves as a powerful tool to predict and understand chemical reactions. Methodologies like Density Functional Theory (DFT) are often employed to map potential energy surfaces, locate transition states, and calculate activation energies, thereby providing a virtual window into reaction dynamics. However, without studies applying these techniques specifically to this compound, any discussion would be purely speculative and not grounded in scientific evidence.
Consequently, it is not possible to provide a detailed, research-backed article on the computational and theoretical chemistry of this compound that adheres to the requested scientific rigor and specificity. The topics outlined for discussion, such as the identification of transition states and the elucidation of catalytic mechanisms, require dedicated studies that have not yet been published.
Environmental Aspects and Degradation Studies of Oxopentanoic Acids
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in determining the persistence of a chemical in the environment. The primary abiotic degradation pathways considered here are photochemical and hydrolytic processes.
Photochemical Degradation Processes
Photochemical degradation involves the breakdown of a chemical by light energy, primarily from the sun. For organic molecules like 4,4-dimethyl-5-oxopentanoic acid, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment, such as hydroxyl radicals.
Table 1: Factors Influencing Photochemical Degradation of Related Carboxylic Acids
| Factor | Influence on Degradation Rate | Rationale |
| Wavelength of Light | Higher energy (shorter wavelength) UV light is generally more effective. | Sufficient energy is required to break chemical bonds. |
| Presence of Photosensitizers | Increases degradation rate. | Substances like humic acids can absorb light and transfer the energy to the target compound. |
| Concentration of Oxidants | Higher concentrations of species like hydroxyl radicals accelerate degradation. | These reactive species are the primary drivers of indirect photolysis. |
| Water Chemistry (pH, etc.) | Can influence the speciation of the acid and the availability of catalysts. | The form of the molecule (protonated or deprotonated) can affect its reactivity. |
Hydrolytic Stability and Transformation
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key determinant of its persistence in aqueous environments. For this compound, the ester linkage is absent, which is a common site for hydrolysis in many organic compounds. However, the presence of an aldehyde functional group could be a site for hydration, forming a gem-diol. This reaction is typically reversible.
The stability of the carboxylic acid group itself to hydrolysis is generally high under typical environmental pH conditions (pH 5-9). While the hydrolysis of esters of carboxylic acids is a well-known degradation pathway, the carboxylic acid group itself is resistant. Therefore, it is anticipated that this compound would be hydrolytically stable under most environmental conditions.
Biotic Transformation and Biodegradation Potential
Biotic degradation, mediated by microorganisms, is often the most significant pathway for the removal of organic chemicals from the environment. The potential for this compound to be biodegraded is assessed by examining the degradation of structurally similar compounds.
Environmental Fate and Persistence Modeling
In the absence of experimental data, environmental fate models can provide estimates of a chemical's distribution and persistence in the environment. These models use the physicochemical properties of a compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with environmental parameters to predict its behavior.
For this compound, a multimedia fate model could be employed to estimate its partitioning between air, water, soil, and sediment. Based on its structure, it is expected to have a relatively low vapor pressure and moderate water solubility, suggesting it will predominantly reside in the aqueous and soil compartments.
Table 3: Key Parameters for Environmental Fate Modeling of Organic Acids
| Parameter | Definition | Importance for Modeling |
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Determines the concentration in the aqueous phase and potential for transport in water. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Influences the partitioning of the chemical into the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the tendency of a chemical to partition into organic matter (e.g., soil, sediment, biota). |
| Biodegradation Rate Constant | A measure of how quickly a chemical is broken down by microorganisms. | A critical parameter for determining the overall persistence in the environment. |
Future Research Directions and Emerging Paradigms for 4,4 Dimethyl 5 Oxopentanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4,4-dimethyl-5-oxopentanoic acid is a critical area for advancement. Current synthetic routes often rely on traditional chemical methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. The future of its synthesis lies in the adoption of greener and more efficient manufacturing processes.
Green Chemistry Approaches to Oxopentanoic Acid Synthesis
The principles of green chemistry offer a framework for developing more environmentally benign synthetic pathways to this compound. A key focus will be the utilization of renewable feedstocks and biocatalysis. For instance, leveraging biomass-derived precursors could provide a sustainable starting point.
Biocatalysis, employing enzymes to mediate chemical transformations, presents a significant opportunity. Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. Research into identifying or engineering enzymes, such as lipases or decarboxylases, that can catalyze key steps in the synthesis of this compound or its precursors is a promising direction. For example, studies on the biocatalytic synthesis of other oxo-carboxylic acids have demonstrated the potential for enzymatic reactions to achieve high yields and enantioselectivity, which could be extrapolated to the synthesis of this specific compound.
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases, decarboxylases) to catalyze key synthetic steps. | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |
| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Reduced reliance on fossil fuels, improved sustainability profile. |
| Solvent-Free or Green Solvents | Performing reactions in the absence of traditional organic solvents or using environmentally benign alternatives like water or ionic liquids. | Reduced environmental impact, improved process safety. |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous manufacturing, is set to revolutionize the production of fine chemicals, including this compound. This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. The advantages of flow chemistry are numerous and address many of the shortcomings of traditional batch processing.
Advanced Analytical Tool Development for Comprehensive Characterization
A deeper understanding of the chemical and physical properties of this compound, as well as its behavior in complex systems, requires the development and application of advanced analytical techniques.
Integration of Multi-Omics Technologies for Broad-Spectrum Analysis
Multi-omics approaches, which involve the comprehensive analysis of various classes of biological molecules, can provide unprecedented insight into the interactions and effects of this compound in biological or environmental systems. While not a biological molecule itself, its introduction into such systems can elicit a cascade of changes that can be monitored at the metabolome, proteome, and lipidome levels.
Metabolomics: Can be used to study the impact of this compound on the metabolic profile of cells or organisms. This could reveal its metabolic fate and identify any downstream metabolic pathways it may influence. mdpi.com
Lipidomics: Given its structural similarity to fatty acids, lipidomics could be employed to investigate its incorporation into lipids or its effect on lipid metabolism. acs.orgwikipedia.org
Proteomics: Can identify proteins that interact with this compound or whose expression levels are altered in its presence, providing clues to its mechanism of action.
The integration of data from these different "omics" platforms will be crucial for building a holistic understanding of the compound's behavior and potential applications.
Real-time Monitoring of Chemical Reactions Involving this compound
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. The application of PAT to the synthesis and subsequent reactions of this compound will be instrumental in optimizing processes and ensuring consistent product quality.
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy, can be used to monitor reaction kinetics and the formation of intermediates and byproducts in real-time. This allows for precise control over reaction parameters and can facilitate the rapid optimization of reaction conditions. For example, real-time monitoring can be crucial in controlling crystallization processes to obtain the desired crystal form and size distribution, which is vital for many applications.
Table 2: Advanced Analytical Techniques for this compound Research
| Technique | Application | Expected Insights |
| Metabolomics | Analysis of metabolic changes in biological systems upon exposure. | Understanding of metabolic fate and biological impact. mdpi.com |
| Lipidomics | Investigation of interactions with and effects on lipid profiles. | Elucidation of its role in lipid metabolism and signaling. acs.orgwikipedia.org |
| Process Analytical Technology (PAT) | Real-time monitoring of synthesis and purification processes. | Process optimization, improved yield and purity, and consistent product quality. |
| In-situ Spectroscopy (FTIR, Raman) | Real-time analysis of reaction kinetics and intermediates. | Detailed mechanistic understanding and process control. |
Expansion of Applications in Emerging Chemical Fields
While the current applications of this compound may be limited, its unique chemical structure, featuring both a carboxylic acid and a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules. Future research is expected to explore its potential in a variety of emerging chemical fields.
One promising area is in medicinal chemistry. Carboxylic acids are a common feature in many pharmaceuticals, and the additional ketone functionality in this compound provides a handle for further chemical modification, allowing for the creation of diverse molecular scaffolds. nih.govnumberanalytics.comresearchgate.net Its derivatives could be explored as potential new therapeutic agents or as bioisosteres to modify the properties of existing drugs.
In materials science, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of two distinct functional groups allows for the creation of polymers with unique architectures and properties. For example, it could be used to synthesize polyesters with pendant ketone groups, which could then be further functionalized to create materials with tailored properties for applications such as drug delivery, specialty coatings, or advanced composites. The use of related oxo-carboxylic acids in the synthesis of functional polymers is an area of active research and provides a strong precedent for the potential of this compound in this field.
Exploration in Catalysis and Organocatalysis
The dual functionality of this compound, a ketone and a carboxylic acid, presents intriguing possibilities for its application in catalysis, both as a ligand for metal-based catalysts and as a precursor for organocatalysts.
Future research could explore its role as a bidentate ligand for transition metals. The carboxylate group can coordinate to a metal center, while the ketone's oxygen atom could offer a secondary interaction, potentially influencing the metal's electronic properties and the stereochemical outcome of catalytic transformations. The presence of the gem-dimethyl group is expected to impart specific steric bulk, which can be advantageous in controlling selectivity in catalytic reactions.
In the realm of organocatalysis, there is a growing interest in the use of keto-acids. For instance, β-keto acids have been successfully employed in asymmetric decarboxylative reactions, where they serve as enolate equivalents. nih.govrsc.orgrsc.orgacs.orgbeilstein-journals.org Although this compound is a γ-keto acid, the fundamental concept of utilizing the keto-acid motif as a precursor to a reactive intermediate could inspire new catalytic methodologies. Research into the decarboxylative activation of this compound could open doors to novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the gem-dimethyl structural element has been shown to be a valuable component in directing chemical reactions. For example, palladium-catalyzed C(sp³)–H arylation of pivalic acid, which also contains a gem-dimethyl group, has been used to create "trimethyl-lock-type" triggers. rsc.orgresearchgate.net These are molecules that can release a substance under specific conditions. This suggests that the 4,4-dimethyl moiety in this compound could be exploited to direct functionalization at the otherwise unreactive C-H bonds of the pentanoic acid backbone, leading to the synthesis of complex and functionally diverse molecules that could act as chiral ligands or organocatalysts.
A recent study on manganese-catalyzed C-C coupling reactions utilized a diacyl peroxide derived from 4-oxopentanoic acid. rsc.orgmdpi.comacs.orgacs.org This highlights a potential pathway where this compound could be converted into a corresponding peroxide and used as a source of alkyl radicals in catalytic processes for C-H functionalization. rsc.orgmdpi.comacs.orgacs.org
| Potential Catalytic Application | Key Structural Feature | Rationale / Research Direction |
| Bidentate Ligand | Carboxylic acid and ketone | Coordination to metal centers, influencing selectivity. |
| Organocatalyst Precursor | γ-keto acid | Exploration of decarboxylative activation to form reactive intermediates. |
| Directed C-H Functionalization | gem-dimethyl group | Potential for regioselective synthesis of complex functional molecules. |
| Radical Initiator Precursor | Carboxylic acid | Conversion to diacyl peroxide for use in radical-based catalytic reactions. |
Design of Smart Materials and Responsive Systems
The incorporation of this compound into polymer backbones or as pendant groups holds considerable promise for the creation of smart materials and responsive systems. The carboxylic acid and ketone functionalities are key to unlocking this potential.
The carboxylic acid group can be readily converted into a variety of polymerizable monomers, such as acrylates or methacrylates. Polymers containing carboxylic acid groups are known to exhibit pH-responsiveness. nih.govsrce.hr In an acidic environment, the carboxyl groups are protonated and the polymer is typically hydrophobic, while in a basic environment, they are deprotonated, leading to increased hydrophilicity and swelling of the polymer matrix. This property could be harnessed to design materials for controlled drug delivery, where a therapeutic agent is released in response to the specific pH of a target tissue, such as a tumor microenvironment. srce.hr
The ketone functionality offers a versatile handle for post-polymerization modification. researchgate.netnih.gov Polymers bearing ketone groups can be reacted with a wide range of nucleophiles, such as amines and hydrazides, to attach other functional molecules, including biomolecules or fluorescent probes. researchgate.net This allows for the modular design of advanced materials with tailored properties. For example, the ketone groups could be used to crosslink polymer chains to form hydrogels or nanogels that are responsive to external stimuli. researchgate.net
Moreover, this compound could be a precursor for the synthesis of functionalized lactones. mdpi.com Lactones are important monomers for the production of biodegradable polyesters through ring-opening polymerization. mdpi.comresearchgate.net The introduction of the gem-dimethyl and ketone functionalities into the polyester (B1180765) backbone could significantly influence its thermal and mechanical properties, as well as its degradation profile. The ketone group could also serve as a site for further functionalization of the polyester.
The development of polymers with β-keto enol ether frameworks has been shown to result in materials that are highly sensitive to acidic conditions, leading to their degradation. eurekalert.org While this compound is a γ-keto acid, it could potentially be used to synthesize polymers with analogous acid-labile linkages, creating a new class of degradable materials for applications where transient performance is required.
| Potential Material Application | Key Functional Group | Principle of Responsiveness/Functionality |
| pH-Responsive Polymers | Carboxylic Acid | Protonation/deprotonation of the acid group in response to pH changes, altering polymer solubility and conformation. nih.govsrce.hr |
| Functionalizable Polymer Scaffolds | Ketone | Post-polymerization modification via reaction with nucleophiles to attach various functional moieties. researchgate.netnih.gov |
| Biodegradable Polyesters | Lactone (derived from the acid) | Ring-opening polymerization to create polyesters with tunable properties and degradation kinetics. mdpi.comresearchgate.net |
| Acid-Degradable Materials | Ketone and Carboxylic Acid | Potential for creating polymers with acid-labile linkages in the backbone. eurekalert.org |
Q & A
Q. What are the established synthetic routes for 4,4-dimethyl-5-oxopentanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves alkylation or condensation reactions. For example, methyl 4,4-dimethyl-4-oxopentanoate (a related ester) can be synthesized via Claisen condensation of methyl acetoacetate with methyl acrylate under basic conditions, followed by hydrolysis to yield the carboxylic acid derivative . Critical parameters include:
- Temperature : Excess heat may promote side reactions (e.g., decarboxylation).
- Catalyst selection : Alkali metal alkoxides (e.g., sodium ethoxide) improve condensation efficiency.
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted diketones.
Yield optimization requires monitoring reaction progress via TLC or GC-MS to terminate the reaction at peak product formation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks corresponding to the two methyl groups (δ ~1.2–1.4 ppm) and the α-proton to the carbonyl (δ ~2.5–3.0 ppm).
- ¹³C NMR : The ketone carbonyl (C=O) appears at δ ~210–215 ppm, while the carboxylic acid carbonyl is at δ ~170–175 ppm .
- IR Spectroscopy : Strong absorption bands for C=O stretches (ketone: ~1700–1750 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch).
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺ or M⁻) confirm the molecular weight (e.g., 158.18 g/mol for this compound). Fragmentation patterns may include loss of CO₂ (44 m/z) from the carboxylic acid group.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives, and what are common pitfalls in receptor-binding assays?
- Methodological Answer :
- In Vitro Assays :
- Competitive Binding Studies : Use radiolabeled ligands (e.g., [³H]pentagastrin) to assess displacement by derivatives, as demonstrated in CCK receptor studies .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism).
- Common Pitfalls :
- Nonspecific Binding : Include controls with excess unlabeled ligand to quantify nonspecific interactions.
- Membrane Preparation Quality : Ensure homogenized tissue samples (e.g., rat cortex for CCK-B receptors) retain receptor integrity via protease inhibitors .
- Validation : Cross-validate with functional assays (e.g., cAMP modulation) to confirm antagonist/agonist activity.
Q. When conflicting data arise between in vitro and in vivo studies for this compound derivatives, what strategies resolve these discrepancies?
- Methodological Answer :
- Pharmacokinetic Factors : Assess bioavailability via plasma concentration profiling. Derivatives with poor membrane permeability may show reduced in vivo efficacy despite strong in vitro binding.
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., ester hydrolysis) that limits in vivo activity .
- Species-Specific Differences : Test derivatives across multiple models (e.g., rat, dog) to account for receptor subtype variations. For example, compound CR 2194 showed divergent ID₅₀ values in cats (15.5 mg/kg IV) vs. dogs (8.7 mg/kg IV) due to gastrin receptor heterogeneity .
- Data Normalization : Use internal standards (e.g., stable isotope-labeled analogs) to control for matrix effects in biological samples.
Methodological Considerations
Q. What are best practices for documenting synthetic procedures and characterization data to ensure reproducibility?
- Methodological Answer :
- Experimental Detail : Report exact molar ratios, solvent purity, and equipment specifications (e.g., microwave reactor settings for accelerated syntheses).
- Supplementary Data : Provide NMR spectra (with integration values), HPLC chromatograms (retention times, purity %), and crystallographic data (if available) in supporting information, following journal guidelines like the Beilstein Journal of Organic Chemistry .
- Reference Standards : Compare spectral data with commercially available analogs (e.g., levulinic acid derivatives) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
